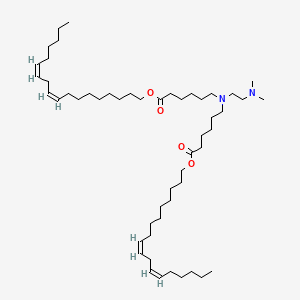
Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes multiple double bonds and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves multiple steps, including the preparation of the individual components and their subsequent coupling. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with cellular components.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Mechanism of Action
The mechanism by which Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The compound’s structure allows it to interact with lipid membranes, proteins, and nucleic acids, influencing various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di-(9Z,12Z-heptadecadienoyl)-3-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol
- 3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione
Uniqueness
Di((9Z,12Z)-octadeca-9,12-dien-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C52H96N2O4 |
|---|---|
Molecular Weight |
813.3 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] 6-[2-(dimethylamino)ethyl-[6-[(9Z,12Z)-octadeca-9,12-dienoxy]-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C52H96N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-49-57-51(55)43-37-35-39-45-54(48-47-53(3)4)46-40-36-38-44-52(56)58-50-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22H,5-12,17-18,23-50H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
LUORZSQMOWQNOW-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCN(CCN(C)C)CCCCCC(=O)OCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OCCCCCCCCC=CCC=CCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















